Targocil is a natural product isolated from the soil bacterium Streptomyces sp. It is classified as a bacteriostatic antibiotic, specifically targeting Gram-positive bacteria like Staphylococcus aureus. Its primary role in scientific research lies in its ability to inhibit the biosynthesis of wall teichoic acid (WTA), a crucial component of the Gram-positive bacterial cell wall. This makes Targocil a valuable tool for studying WTA biosynthesis pathways, their connection to bacterial physiology, and the potential of targeting this pathway for novel antimicrobial therapies. [, , , ]
Synthesis Analysis
While the original isolation of Targocil was achieved from natural sources, its complex structure has prompted the development of synthetic methods for its production. Details about these synthetic approaches can be found in the scientific literature, enabling researchers to access and utilize Targocil for their studies. []
Molecular Structure Analysis
Targocil possesses a complex polycyclic structure characteristic of many natural products. Its molecular formula is C42H53NO8, and its structure includes multiple chiral centers. Detailed analyses of its structure, including X-ray crystallography and NMR spectroscopy, have provided insights into its interaction with its molecular target. [, , ]
Chemical Reactions Analysis
Although Targocil itself may not be directly involved in numerous chemical reactions, its impact on bacterial metabolism indirectly influences various cellular processes. By inhibiting WTA biosynthesis, Targocil disrupts the normal flow of metabolic precursors and alters the overall chemical environment within the bacterial cell. []
Mechanism of Action
Targocil specifically targets the ABC transporter TarGH, which is responsible for flipping the WTA precursor across the cytoplasmic membrane in Staphylococcus aureus. [, , , ] It binds to the transmembrane component TarG, preventing the translocation of WTA precursors and thus halting WTA biosynthesis. [, ] This ultimately disrupts cell wall integrity and compromises the bacterium's ability to survive.
Applications
Investigating WTA Biosynthesis: Targocil has been instrumental in dissecting the steps involved in WTA biosynthesis in Gram-positive bacteria. By inhibiting a specific step in the pathway, researchers can study the downstream effects and characterize the roles of different enzymes involved. [, , , , , ]
Understanding Bacterial Physiology: Targocil treatment has revealed the importance of WTA for various bacterial processes, including cell division, osmotic stress response, host colonization, and virulence. [, , , , ] By observing the consequences of WTA depletion, researchers gain insights into the fundamental physiology of bacteria.
Developing New Antimicrobials: The emergence of antibiotic resistance makes Targocil and its derivatives promising starting points for developing novel antimicrobials. Understanding its mechanism of action and the consequences of its inhibition on bacterial survival can guide the design of more effective drugs targeting WTA biosynthesis. [, , , ]
Studying Bacterial Metabolism: Targocil's impact on cell wall synthesis extends to bacterial metabolism. Studies using Targocil have uncovered metabolic reprogramming events and changes in cell envelope characteristics, providing a broader understanding of how bacteria adapt to stress. [, ]
Future Directions
Developing Targocil Analogs: Synthesizing and evaluating Targocil analogs with improved potency, pharmacological properties, and a broader spectrum of activity against Gram-positive pathogens. []
Related Compounds
1835F03
Compound Description: 1835F03 is a small molecule that acts as a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus []. It is structurally similar to Targocil and was used in comparative studies to assess the efficacy of targeting WTA biosynthesis in treating human infections [, ].
Relevance: 1835F03 serves as a direct structural analog of Targocil, sharing a similar mechanism of action by inhibiting WTA biosynthesis []. This makes 1835F03 valuable in studying the structure-activity relationship of this class of antibiotics and exploring their potential for treating Staphylococcus aureus infections.
Targocil II
Compound Description: Targocil II is a close analog of Targocil, specifically designed to target the TarH subunit of the WTA translocase (TarGH) []. It has demonstrated effectiveness in inhibiting cellular autolysis in Staphylococcus aureus [].
Lysostaphin
Compound Description: Lysostaphin is a bacteriolytic enzyme known for its ability to cleave the peptidoglycan layer of Staphylococcus aureus []. It is used as a tool to study cell wall structure and integrity, particularly in comparison to the effects of compounds like Targocil [].
Relevance: Unlike Targocil, which targets WTA biosynthesis, lysostaphin directly acts on the peptidoglycan layer of the bacterial cell wall []. This difference in mechanism of action allows researchers to differentiate between the effects of Targocil on cell wall integrity and the direct degradation caused by lysostaphin.
Lysozyme
Compound Description: Similar to lysostaphin, lysozyme is an enzyme known to hydrolyze peptidoglycan, a major component of bacterial cell walls []. It is commonly employed as a tool to analyze changes in peptidoglycan structure and integrity, particularly in response to antibiotic treatment [].
Clomiphene
Compound Description: Clomiphene is a widely used fertility drug that was identified as an antagonist of Targocil in a high-throughput screening effort []. Further investigation revealed that clomiphene inhibits undecaprenyl diphosphate synthase, an enzyme crucial for both peptidoglycan and WTA synthesis in Staphylococcus aureus [].
Relevance: Though structurally unrelated to Targocil, clomiphene's identification as an antagonist provides valuable insight into the interconnected pathways of cell wall biogenesis in Staphylococcus aureus []. The discovery highlights the potential of antagonism screening in unveiling novel antibacterial targets and lead compounds like clomiphene.
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic widely used to treat Gram-positive bacterial infections, including those caused by Staphylococcus aureus [, ]. It acts by inhibiting peptidoglycan synthesis, leading to bacterial cell death.
Relevance: Vancomycin serves as a standard-of-care comparator for new antimicrobials like Targocil, particularly in their efficacy against Staphylococcus aureus []. Studies comparing the activity of Targocil and vancomycin contribute to evaluating Targocil's potential as an alternative treatment option, especially for drug-resistant strains.
Oxacillin
Compound Description: Oxacillin is a β-lactam antibiotic commonly used against Staphylococcus aureus infections [, ]. It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins, which are crucial for peptidoglycan cross-linking.
Relevance: Oxacillin's interaction with a pentose phosphate pathway mutant that displays increased resistance to β-lactam antibiotics is particularly relevant to Targocil research [, ]. This interaction unveils potential links between central metabolism, cell wall modifications, and antibiotic resistance, providing valuable insights for developing new treatment strategies against MRSA and other resistant pathogens.
Congo Red
Compound Description: Congo Red is a diazo dye frequently employed to assess cell surface properties and changes in cell wall integrity in bacteria []. It binds to specific components of the bacterial cell wall, and variations in binding patterns can indicate alterations in cell wall composition or structure.
Relevance: Congo Red serves as a tool to investigate the impact of genetic modifications, such as the pentose phosphate pathway mutation, on the cell wall characteristics of Staphylococcus aureus, especially in the context of altered antibiotic susceptibility []. Observing the altered Congo Red binding in mutant strains compared to wild-type strains helps elucidate the relationship between cell wall modifications and the efficacy of antibiotics like Targocil.
Sulfamethoxazole
Compound Description: Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic commonly used in combination with trimethoprim to treat various bacterial infections []. It inhibits bacterial growth by disrupting folic acid synthesis, an essential pathway for bacterial DNA replication and repair.
Relevance: Similar to Congo Red, sulfamethoxazole was used in studies analyzing the susceptibility of a pentose phosphate pathway mutant strain of Staphylococcus aureus []. Observing the altered sensitivity to sulfamethoxazole in this mutant, in conjunction with other phenotypic changes, helps researchers understand the broader implications of metabolic perturbations on antibiotic resistance and potentially identify synergistic drug combinations involving compounds like Targocil.
Fosfomycin
Compound Description: Fosfomycin is a broad-spectrum bactericidal antibiotic effective against various Gram-positive and Gram-negative bacteria []. It inhibits cell wall synthesis by blocking the formation of UDP-N-acetylmuramic acid, a key precursor for peptidoglycan synthesis.
Relevance: Fosfomycin, like sulfamethoxazole, was employed in studies investigating the susceptibility profile of a pentose phosphate pathway mutant strain of Staphylococcus aureus []. The observed changes in susceptibility to fosfomycin, alongside other antibiotics, provide valuable information about the interconnectedness of central metabolism, cell wall biogenesis, and antibiotic resistance mechanisms. These findings could inform potential combination therapies with Targocil or inspire the development of novel drugs targeting related pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Siponimod Fumarate is the fumarate salt form of siponimod, an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
Siponimod, also known as Mayzent, by Novartis, is a new drug formulated for the management of Multiple Sclerosis (MS). It was approved by the FDA on March 26, 2019 and by Health Canada on February 20, 2020. This drug is considered a sphingosine-1-phosphate (S1P) receptor modulator and is thought to play a role in suppressing the central nervous system inflammation that is associated with MS. Multiple Sclerosis (MS) is an autoimmune disease of the central nervous system that is chronic and inflammatory, disrupting communication between the brain and other parts of the body. Most patients diagnosed with this illness experience their initial disease symptoms between the age of 20 to 40, often the most productive years of life. Symptoms may include but are not limited to fatigue, gait changes, bowel or bladder dysfunction, abnormal muscle twitching, vision disturbance, and depressing or mood swings. MS is one of the most common causes of neurological disability in young adults and is found to occur more frequently in women than in men. Siponimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of siponimod is as a Sphingosine 1-Phosphate Receptor Modulator. Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. Siponimod is an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
Siramesine is an agonist of the sigma-2 (σ2) receptor (IC50 = 0.19 nM). It is selective for σ2 over σ1 (IC50 = 17 nM) and related receptors and transporters. Siramesine is anxiolytic without inducing sedation or impairing motor coordination in animal studies. It is known to induce the death of cancer cells in vitro by destabilizing lysosomes, although it has also been shown to destabilize mitochondria and, with lapatinib, induce ferroptosis.
Sinomenine is a morphinane alkaloid. Sinomenine is a natural product found in Stephania cephalantha, Sinomenium acutum, and other organisms with data available. Sinomenine is an alkaloid isolated from the root of Sinomenium acutum with immunomodulatory and potential anti-angiogenic and activities. Although the mechanism of action remains to be fully elucidated, sinomenine appears to inhibit endothelial proliferation mediated through basic fibroblast growth factor (bFGF), which may contribute to its anti-angiogenic effect. In Chinese medicine, this agent has a long track-record in treating arthritis, which is accounted by its ability to inhibit proliferation of synovial fibroblasts and lymphocytes. In addition, sinomenine has been shown to suppress expressions of genes involved in inflammation and apoptosis, such as interleukin-6, a pleiotropic inflammatory cytokine and JAK3 (Janus kinase 3), Daxx (death-associated protein 6), plus HSP27 (heat shock 27kDa protein 1), respectively.
Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). SirReal2 is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation. SirReal 2 is a selective SIRT2 inhibitor.